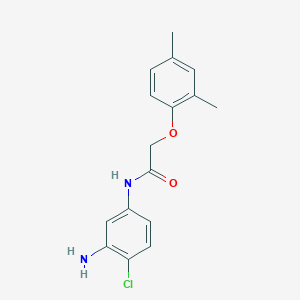

N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Description

Structural Overview and Significance in Phenoxyacetamide Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide (CAS 1020058-36-9) is a structurally complex phenoxyacetamide derivative with the molecular formula C₁₆H₁₇ClN₂O₂ and a molecular weight of 304.77 g/mol . Its SMILES notation, O=C(NC1=CC=C(Cl)C(N)=C1)COC2=CC=C(C)C=C2C , highlights the presence of an acetamide backbone linked to a 3-amino-4-chlorophenyl group and a 2,4-dimethylphenoxy moiety. The InChIKey GSNHPMDFZPZDJD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

This compound belongs to the phenoxyacetamide class, characterized by an acetamide group (-NHCO-) bonded to a phenoxy ring. The 2,4-dimethylphenoxy substituent enhances lipophilicity, while the 3-amino-4-chlorophenyl group introduces electronic effects that influence reactivity. Such structural features are critical in medicinal and agrochemical applications, where substituent patterns dictate binding affinity and bioactivity.

Table 1: Comparative Analysis of Phenoxyacetamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 1020058-36-9 | C₁₆H₁₇ClN₂O₂ | 2,4-dimethylphenoxy, 3-amino-4-chlorophenyl |

| 2-Phenoxyacetamide | 621-88-5 | C₈H₉NO₂ | Unsubstituted phenoxy |

| N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide | 1082185-00-9 | C₁₄H₁₃ClN₂O₂ | Phenoxy, 5-amino-2-chlorophenyl |

Historical Development of Phenoxyacetamide Derivatives

Phenoxyacetamides emerged in the mid-20th century as intermediates in herbicide synthesis. Early work focused on unsubstituted derivatives like 2-phenoxyacetamide (CAS 621-88-5), which served as a scaffold for structural diversification. The introduction of chlorine and alkyl groups in the 1980s marked a turning point, improving bioactivity and selectivity. For instance, the patent CN103694197A (2014) disclosed herbicidal phenoxyacetamides with 2,4-dimethylphenoxy groups, underscoring the role of steric hindrance in weed control.

In pharmaceutical research, phenoxyacetamides gained traction as kinase inhibitors and antimicrobial agents. The discovery of N-phenylphenoxyacetamide derivatives as EthR inhibitors (e.g., 4DW6 in the Protein Data Bank) highlighted their potential in tuberculosis treatment. Recent advances, such as microwave-assisted synthesis, have streamlined the production of complex derivatives, including those with amino and chloro substituents.

Fundamental Properties and Molecular Characteristics

The compound exhibits a melting point range of 145–150°C (predicted) and is sparingly soluble in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). Key spectroscopic features include:

- IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H).

- NMR : Aromatic protons resonate at δ 6.8–7.2 ppm, while methyl groups appear at δ 2.3–2.5 ppm.

Table 2: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 304.77 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 (NH₂, NHCO) |

| Hydrogen Bond Acceptors | 3 (O, NHCO) |

The amino and chloro groups facilitate hydrogen bonding and halogen interactions, respectively, making the compound a versatile building block in drug design. Its lipophilicity (LogP ≈ 3.2) aligns with optimal pharmacokinetic profiles for blood-brain barrier penetration.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHPMDFZPZDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,4-dimethylphenoxy)acetic acid derivatives

Method:

The synthesis begins with the formation of 2-(2,4-dimethylphenoxy)acetic acid via nucleophilic substitution or esterification, followed by hydrolysis if necessary.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Phenol alkylation | 2,4-dimethylphenol, chloroacetyl chloride | Toluene or xylene | Reflux, presence of base (e.g., triethylamine) | Forms ester intermediates |

| Hydrolysis | Base (NaOH) | Aqueous | Reflux | Converts ester to acid |

Reference:

This approach is consistent with methods described for similar phenoxy acetic acids in patent literature and synthesis reports.

Synthesis of 3-Amino-4-chlorophenyl intermediates

Method:

Starting from 3-nitro-4-chlorophenol, reduction to the amino derivative is performed.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Nitration | 3-nitro-4-chlorophenol | - | - | Commercially available or synthesized via nitration |

| Reduction | Catalytic hydrogenation (Pd/C) or Sn/HCl | Ethanol or acetic acid | Room temperature or mild heating | Converts nitro to amino group |

Note:

The amino group is crucial for subsequent coupling reactions.

Coupling to Form the Final Acetamide

Amide Formation via Acylation

Method:

The amino-phenyl compound is coupled with the phenoxy acetic acid derivative using acyl chlorides or activated esters.

| Reagent | Solvent | Conditions | Notes |

|---|---|---|---|

| Acetic anhydride or acetyl chloride | Dichloromethane (DCM) | Room temperature, in presence of base (triethylamine or pyridine) | Forms acetamide linkage |

| Alternatively, direct coupling | DCC (dicyclohexylcarbodiimide) or EDC | DCM or DMF | For milder, coupling reactions |

Research Data:

Synthesis of similar acetamides often employs acyl chlorides with bases like triethylamine to facilitate amide bond formation efficiently.

Final Purification

The crude product is purified via recrystallization from suitable solvents such as ethyl acetate or ethanol, ensuring high purity for biological testing.

Representative Reaction Scheme

3-Amino-4-chlorophenol + Chloroacetyl chloride → 3-Amino-4-chlorophenylacetamide intermediate

2,4-Dimethylphenol + Chloroacetyl chloride → 2-(2,4-dimethylphenoxy)acetyl chloride

Coupling of the above intermediates in presence of base → N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Data Table Summarizing Key Conditions

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Phenoxy acetic acid synthesis | 2,4-dimethylphenol, chloroacetyl chloride | Toluene/xylene | Reflux | ~70-80% | Ester hydrolysis if needed |

| Amination of chlorophenol | Nitro reduction (Sn/HCl or Pd/C) | Ethanol | Room temperature | >85% | Converts nitro to amino |

| Amide coupling | Acyl chloride + amine | DCM, pyridine | Room temp | >75% | Purification by recrystallization |

Research Findings and Notes

- The synthesis of similar acetamide derivatives often employs acylation of aromatic amines with chloroacetyl derivatives under basic conditions, typically at ambient to elevated temperatures (~120°C).

- Solvent choice is critical; aromatic solvents like toluene or chlorinated solvents like dichloromethane are preferred for their inertness and boiling points.

- Bases such as triethylamine or potassium carbonate facilitate acylation and neutralize HCl generated during acyl chloride reactions.

- Yield optimization involves controlling temperature, reaction time, and reagent stoichiometry, with typical yields ranging from 70% to 85%.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophilic substitution reactions may use strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molecular Weight : 304.78 g/mol

- Structural Features : The compound features an amino group, a chlorophenyl ring, and a dimethylphenoxy group attached to an acetamide backbone.

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is investigated for its potential pharmacological activities:

- Anti-inflammatory and Analgesic Properties : The compound is being studied for its ability to modulate pain and inflammation pathways, making it a candidate for drug development targeting these conditions.

- Antimicrobial and Anticancer Activities : Preliminary studies have suggested potential antimicrobial and anticancer properties, warranting further investigation into its efficacy as a therapeutic agent.

Biological Research

The compound serves as a valuable tool in biological studies:

- Proteomics Research : It is utilized as a reference compound in proteomic analyses to study protein interactions and functions. Techniques such as surface plasmon resonance (SPR) are employed to quantify these interactions.

- Enzyme Interaction Studies : this compound is used to explore enzyme interactions and receptor binding, providing insights into its biological activity.

Materials Science

Research indicates potential applications in the development of novel materials:

- Polymer Development : The compound's unique structural characteristics make it suitable for developing polymers with specific electronic properties.

Mechanism of Action

The mechanism by which N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the chlorophenyl group may engage in π-π interactions. These interactions can modulate biological processes and pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide (sc-329767)

- Structural Difference: The amino group is at the 4-position, and a methyl group replaces the chloro substituent at the 2-position of the phenyl ring.

N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c)

- Structural Difference : Incorporates a thiazole ring substituted with a 4-bromobenzyl group.

- Impact: The thiazole moiety introduces a heterocyclic pharmacophore, which may enhance binding to enzymes or receptors.

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Solubility: The amino group in the target compound enhances water solubility compared to fully halogenated analogs (e.g., 2,4-dichlorophenoxy derivatives) .

- Stability: Chloro and amino groups may confer resistance to enzymatic degradation, whereas methoxy or thiazole-containing analogs could exhibit different metabolic pathways .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a chlorophenyl group and a dimethylphenoxy group, suggests various pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on current research findings.

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molecular Weight : 304.78 g/mol

- CAS Number : 1020058-36-9

The compound's structure is characterized by the presence of an amino group and a chlorinated aromatic ring, which are often associated with biological activity in similar compounds.

The mechanism of action for this compound likely involves:

- Binding to Enzymes or Receptors : The compound may interact with specific molecular targets, modulating their activity. This interaction can lead to inhibition or activation of various biological pathways.

- Alteration of Signaling Pathways : By influencing enzyme activity or receptor signaling, the compound could affect neurotransmitter levels and other critical biological functions .

Case Studies and Experimental Data

-

Inhibition Studies :

- A series of substituted acetamides were synthesized and evaluated for their ability to inhibit BChE. Some derivatives exhibited IC50 values below 50 μM, indicating promising inhibitory potential against this enzyme .

- The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure significantly influenced biological activity.

-

Comparative Analysis :

- A comparative study of structurally similar compounds showed that slight variations in substituents led to significant differences in their pharmacological profiles. For instance:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | C₁₆H₁₇ClN₂O₂ | Different dimethyl substitution | Variability in anti-inflammatory effects |

| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | C₁₆H₁₆Cl₂N₂O₂ | Increased halogenation | Altered reactivity and potential toxicity |

| N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide | C₁₆H₁₇ClN₂O₂ | Different dimethyl positioning | Differences in steric effects impacting enzyme binding |

Applications in Medicinal Chemistry

This compound holds potential as a lead compound for drug development targeting various conditions:

- Neurodegenerative Diseases : Given its potential as an AChE or BChE inhibitor, further research could explore its utility in treating Alzheimer's disease.

- Anti-Cancer Research : Similar compounds have shown promise in anticancer studies; thus, this compound may warrant investigation for such applications .

Q & A

Q. What are the common synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with substituted phenols or anilines. Key steps include:

- Substitution Reactions : Alkylation of 2,4-dimethylphenol with chloroacetyl chloride under basic conditions to form the phenoxyacetate intermediate .

- Amide Coupling : Reacting the intermediate with 3-amino-4-chloroaniline using coupling agents like carbonyldiimidazole (CDI) or thionyl chloride to activate the carbonyl group .

- Optimization : Yield improvements require precise pH control (e.g., pH 5–6 during crystallization) and temperature modulation (reflux for low-electrophilic substrates) . Contradictions in methodologies arise when electron-donating groups (e.g., methyl) reduce phenol acidity, necessitating harsher bases like K₂CO₃ .

Q. How can the molecular structure of this compound be characterized using crystallographic and spectroscopic methods?

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks stabilizing crystal packing. For example, N–H···O interactions form 1D chains along the crystallographic axis .

- Spectroscopy :

Advanced Research Questions

Q. What computational methods are employed to study the electronic properties and reactivity of this acetamide derivative?

- HOMO-LUMO Analysis : Predicts charge transfer interactions and reactivity sites. For analogous compounds, HOMO densities localize on the aminochlorophenyl group, indicating nucleophilic attack preferences .

- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., phenoxy oxygen) for ligand-protein docking studies .

- DFT Calculations : Optimize geometry and validate experimental crystallographic data, such as bond lengths and torsion angles .

Q. How do researchers optimize reaction conditions to avoid by-products during synthesis?

- Stepwise Monitoring : TLC or HPLC tracks intermediates, such as unreacted 2,4-dimethylphenol or over-alkylated products .

- Acid/Base Quenching : Neutralizes excess reagents (e.g., triethylamine in dichloromethane) to prevent side reactions like hydrolysis .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates, reducing polymerization risks .

Q. What are the challenges in analyzing biological activity data for this compound, and how can contradictory results be resolved?

- In Vitro vs. In Vivo Discrepancies : Poor solubility may limit bioavailability in animal models despite high in vitro efficacy. Use surfactants (e.g., Tween-80) or prodrug modifications .

- Target Selectivity : Off-target effects (e.g., kinase inhibition) require orthogonal assays (e.g., SPR, ITC) to validate binding specificity .

- Data Normalization : Control for batch-to-batch variability in compound purity (>98% by HPLC) and solvent residues (<0.1% by ¹H NMR) .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Q. What strategies are used to resolve contradictions in crystallographic and computational structural data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.